Bis(5-chloro-8-hydroxyquinolinium) sulphate

Salt stoichiometry Active pharmaceutical ingredient content Formulation efficiency

Bis(5-chloro-8-hydroxyquinolinium) sulphate (CAS 84803-49-6; molecular formula C₁₈H₁₄Cl₂N₂O₆S; MW 457.28 g/mol; EINECS 284-175-0) is a 2:1 stoichiometric salt comprising two 5-chloro-8-hydroxyquinolinium (5-Cl-8HQH⁺) cations paired with one sulphate dianion. The compound belongs to the halogenated 8-hydroxyquinoline (8HQ) class, wherein the chloro substituent at the 5-position of the quinoline ring systematically modulates both the acid–base properties (pK₁ shifted from 4.94 in parent 8HQ to 3.79) and the lipophilicity (logP ~2.88–3.02) of the chelating scaffold.

Molecular Formula C18H14Cl2N2O6S
Molecular Weight 457.3 g/mol
CAS No. 84803-49-6
Cat. No. B12668138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(5-chloro-8-hydroxyquinolinium) sulphate
CAS84803-49-6
Molecular FormulaC18H14Cl2N2O6S
Molecular Weight457.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=[N+]2O)Cl.C1=CC=C2C(=C1)C(=CC=[N+]2O)Cl.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C9H7ClNO.H2O4S/c2*10-8-5-6-11(12)9-4-2-1-3-7(8)9;1-5(2,3)4/h2*1-6,12H;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyIXYWXBBDOZZIOU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(5-chloro-8-hydroxyquinolinium) Sulphate (CAS 84803-49-6): A Stoichiometrically Defined 2:1 Salt of the Cloxyquin Scaffold for Metal-Chelation Research and Antimicrobial Screening


Bis(5-chloro-8-hydroxyquinolinium) sulphate (CAS 84803-49-6; molecular formula C₁₈H₁₄Cl₂N₂O₆S; MW 457.28 g/mol; EINECS 284-175-0) is a 2:1 stoichiometric salt comprising two 5-chloro-8-hydroxyquinolinium (5-Cl-8HQH⁺) cations paired with one sulphate dianion [1]. The compound belongs to the halogenated 8-hydroxyquinoline (8HQ) class, wherein the chloro substituent at the 5-position of the quinoline ring systematically modulates both the acid–base properties (pK₁ shifted from 4.94 in parent 8HQ to 3.79) and the lipophilicity (logP ~2.88–3.02) of the chelating scaffold [2]. This specific salt form is structurally distinct from the more common 1:1 sulfate adduct (CAS 15164-40-6) and the 1:1 hydrogen sulfate salt (CAS 93804-18-3), carrying implications for active moiety content per unit mass and aqueous solubility profile [3].

Why 8-Hydroxyquinoline Sulfate or the Free Base Cannot Replace Bis(5-chloro-8-hydroxyquinolinium) Sulphate in Research and Industrial Workflows


Interchanging 8-hydroxyquinoline sulfate (non-chlorinated, CAS 134-31-6), 5-chloro-8-hydroxyquinoline free base (cloxyquin, CAS 130-16-5), or the 1:1 sulfate adduct (CAS 15164-40-6) for bis(5-chloro-8-hydroxyquinolinium) sulphate introduces three confounding variables that invalidate cross-study reproducibility: (i) the 5-chloro substituent lowers the first acid dissociation constant by ~1.15 log units relative to parent 8HQ, altering the pH window over which the ligand remains in its neutral, chelation-competent form [1]; (ii) the 2:1 stoichiometry yields a ~13% higher mole fraction of bioactive 5-chloro-8HQ moiety per gram of salt compared with the 1:1 sulfate salt, directly affecting effective concentration in formulation [2]; and (iii) the sulfate counterion confers a ~100-fold aqueous solubility advantage over the free base (~2 mg/mL vs. ~0.019 mg/mL), meaning solution-phase assays using the free base in DMSO cannot be directly extrapolated to aqueous formulations of the sulphate [3]. These three variables—substituent electronic effects, salt stoichiometry, and solubility—compound non-linearly, making head-to-head comparator data indispensable for procurement decisions.

Quantitative Differentiation Evidence: Bis(5-chloro-8-hydroxyquinolinium) Sulphate vs. Closest Analogs and Free Base


Stoichiometric Active Moiety Content: 2:1 Sulphate Salt Delivers ~13% Higher Mole Fraction of 5-Chloro-8HQ Than the 1:1 Sulphate Adduct

Bis(5-chloro-8-hydroxyquinolinium) sulphate (C₁₈H₁₄Cl₂N₂O₆S, MW 457.28) contains two 5-chloro-8-hydroxyquinolinium cations (each contributing ~179.6 g/mol as the protonated free base equivalent) per sulphate dianion, yielding an active moiety mass fraction of (2 × 179.60) / 457.28 = 78.5% [1]. In contrast, the 1:1 sulphate salt 5-chloro-8-hydroxyquinoline sulfate (CAS 15164-40-6; C₉H₆ClNO₄S; MW 259.67) contains a single 5-chloro-8HQ equivalent per formula unit, yielding an active moiety mass fraction of 179.60 / 259.67 = 69.2% . The 2:1 salt thus provides a 13.4% relative increase in ligand equivalents per gram of solid material. For procurement, this means that 1.00 g of the 2:1 salt delivers the same quantity of chelating ligand as 1.13 g of the 1:1 salt, directly affecting cost-per-active-equivalent calculations and gravimetric formulation precision [2].

Salt stoichiometry Active pharmaceutical ingredient content Formulation efficiency

Aqueous Solubility: ~100-Fold Enhancement of the Sulphate Salt Over 5-Chloro-8-Hydroxyquinoline Free Base

Bis(5-chloro-8-hydroxyquinolinium) sulphate exhibits an experimentally reported aqueous solubility of approximately 0.2% w/v (≈2 mg/mL) at 20°C [1]. This represents an approximately 105-fold increase over the aqueous solubility of the corresponding free base, 5-chloro-8-hydroxyquinoline (cloxyquin), which has an experimentally determined solubility of 0.019 g/L (0.019 mg/mL) at 25°C . The solubility advantage is attributable to the ionic nature of the quinolinium sulphate salt, wherein protonation of the quinoline nitrogen and the presence of the sulphate counterion substantially increase hydrophilicity relative to the neutral free base (logP ~2.88–3.02) . For context, the non-chlorinated analog bis(8-hydroxyquinolinium) sulphate (CAS 134-31-6) is freely soluble (≥10 g/100 mL at 19°C) [2], indicating that the 5-chloro substituent tempers the solubility gain from salt formation—a trade-off between solubility and the enhanced bioactivity conferred by halogenation.

Aqueous solubility Salt formation Solution-phase bioassay Formulation development

Antibacterial Potency Against Phytopathogens: 5-Chloro-8HQ Scaffold Achieves Full Inhibition Where Parent 8HQ Falls Short

In a head-to-head agar-dilution antibacterial panel at a standardized concentration of 100 μg/mL, 5-chloro-8-hydroxyquinoline (the active scaffold of the target sulphate salt) achieved 100.00 ± 0.00% inhibition against Xanthomonas oryzae pv. oryzae (Xoo) and 100.00 ± 0.00% against Xanthomonas axonopodis pv. citri (Xac), compared with 96.19 ± 0.00% and 98.47 ± 0.31%, respectively, for the parent 8-hydroxyquinoline [1]. Against Pectobacterium atrosepticum (Pa), 5-chloro-8HQ produced 95.69 ± 0.59% inhibition versus 96.87 ± 0.00% for 8HQ, indicating that the chlorine substituent confers a Xoo- and Xac-specific potency advantage while maintaining comparable activity against Pa [1]. Notably, the dihalogenated analog 5,7-dichloro-8-hydroxyquinoline achieved 100% inhibition against all three strains (including 99.8% against Pa), confirming that progressive halogenation further broadens spectrum—but at the cost of increased lipophilicity and reduced aqueous solubility [1]. The monochlorinated scaffold therefore occupies a performance niche balancing potency with physicochemical tractability, directly relevant when the target compound's sulphate salt form is selected to provide adequate aqueous solubility for high-throughput screening [2].

Phytopathogenic bacteria Antibacterial screening Structure-activity relationship Halogenation effect

Acid Dissociation Constant Shift: 5-Chloro Substituent Lowers pK₁ by 1.15 Units, Extending Metal-Chelation Competence to More Acidic pH

Spectrophotometric determination of thermodynamic dissociation constants in aqueous solution yielded pK₁ = 4.94 ± 0.01 and pK₂ = 9.82 ± 0.01 for 8-hydroxyquinoline, versus pK₁ = 3.79 ± 0.01 and pK₂ = 9.29 ± 0.01 for 5-chloro-8-hydroxyquinoline [1]. The electron-withdrawing chlorine at the 5-position depresses pK₁ (corresponding to protonation of the quinoline nitrogen) by 1.15 log units and pK₂ (deprotonation of the 8-OH group) by 0.53 log units. This pK₁ shift is functionally significant: at pH 4.0, the neutral, chelation-competent 8-hydroxyquinoline species represents approximately 10% of total ligand, whereas for the 5-chloro analog the neutral fraction is approximately 38%—a 3.8-fold increase in the concentration of the active chelating form [2]. Independent heterogeneous equilibrium measurements in saturated solutions at ionic strength 1 M NaCl confirmed the pK trend, reporting pK values of 2.42, 12.09 (8HQ) and 3.88, 12.75 (5-Cl-8HQ) respectively [3]. The lowered pK₁ of the 5-chloro scaffold allows metal-chelation-based applications (antimicrobial assays, metal sequestration, corrosion inhibition) to function effectively at pH values approximately 1 unit lower than those required by the parent 8HQ scaffold [1].

pKa modulation Metal chelation pH window Substituent electronic effect Spectrophotometric titration

Antimycobacterial Activity: Cloxyquin Scaffold Retains Sub-μg/mL Potency Against Drug-Resistant M. tuberculosis Isolates

Cloxyquin (5-chloro-8-hydroxyquinoline, the free base of the active scaffold in the target sulphate salt) was evaluated against 159 strains of Mycobacterium tuberculosis, comprising 9 reference strains and 150 clinical isolates (including 100 drug-sensitive, 20 mono-drug-resistant, and 30 multidrug-resistant isolates). The MIC ranged from 0.062 to 0.25 μg/mL, with MIC₅₀ = 0.125 μg/mL and MIC₉₀ = 0.25 μg/mL across all strain categories, indicating no cross-resistance with first-line agents isoniazid, rifampin, ethambutol, pyrazinamide, or streptomycin [1]. For comparison, the parent 8-hydroxyquinoline exhibited an MIC of 0.3 μg/mL (converted: ~2.1 μM) against M. bovis BCG under comparable conditions [2], while 5-nitro-8-hydroxyquinoline (nitroxoline) showed an MIC of 1.9 μg/mL—approximately 15-fold higher than cloxyquin's MIC₅₀ [2]. The monohalogenated 8HQ scaffold thus achieves antimycobacterial potency in the same range as the clinically used dihalogenated 8HQ derivatives clioquinol and iodoquinol, while offering a simpler and less lipophilic substitution pattern [1]. The sulphate salt form of the scaffold (the target compound) provides the aqueous solubility needed for broth microdilution assays, avoiding the DMSO solubility limitations of the free base [3].

Antituberculosis Multidrug-resistant Mycobacterium tuberculosis Drug repositioning Microplate Alamar Blue assay

Procurement-Guiding Application Scenarios for Bis(5-chloro-8-hydroxyquinolinium) Sulphate Based on Quantitative Differentiators


Antimycobacterial Drug Discovery Screening Requiring Aqueous-Compatible Test Compounds

Investigators screening 8-hydroxyquinoline derivatives against Mycobacterium tuberculosis in broth microdilution formats should select the sulphate salt (CAS 84803-49-6) over the free base cloxyquin. The free base requires DMSO solubilization (aqueous solubility only ~0.019 mg/mL), whereas the sulphate salt dissolves directly in aqueous media at ~2 mg/mL [1], enabling higher final in-well concentrations without organic solvent interference. The cloxyquin scaffold has demonstrated MIC₅₀ = 0.125 μg/mL and MIC₉₀ = 0.25 μg/mL against 159 M. tuberculosis strains including multidrug-resistant isolates [2], and the 2:1 salt stoichiometry ensures that 1.00 mg of sulphate salt delivers 0.785 mg of active scaffold, simplifying gravimetric preparation of stock solutions .

Metal-Chelation Studies at Below-Neutral pH Where Parent 8-Hydroxyquinoline Loses Chelating Competence

The 5-chloro substituent shifts the pK₁ of the quinoline nitrogen from 4.94 (parent 8HQ) to 3.79, meaning that at pH 4.0 the neutral, chelation-competent fraction of the 5-chloro-8HQ ligand is ~38% compared with only ~10% for 8HQ [1]. This makes the target compound the preferred ligand source for metal-chelation applications operating in the pH 3.5–5.0 range—such as selective gallium sequestration from acidic mine leachates [2], corrosion inhibition in acidic media, or metal-ion-responsive fluorescence sensing in mildly acidic cellular compartments . The sulphate salt form provides aqueous solubility without introducing the chelation-interfering chloride counterions present in the hydrochloride salt form .

Phytopathogen Antibacterial Assays Where Complete Growth Suppression of Xanthomonas spp. Is Required

For agricultural antibacterial screening programs targeting Xanthomonas oryzae pv. oryzae (Xoo) and X. axonopodis pv. citri (Xac), the 5-chloro-8HQ scaffold achieves 100.00% inhibition at 100 μg/mL against both pathovars, whereas the parent 8-hydroxyquinoline leaves measurable residual growth (Xoo: 96.19%; Xac: 98.47%) [1]. Selecting the sulphate salt form over the free base ensures that the test compound can be introduced as an aqueous stock solution compatible with plant-pathogen assay media, avoiding phytotoxic DMSO carryover effects [2]. The monochlorinated scaffold provides a cleaner structure–activity relationship (SAR) signal than dihalogenated analogs (e.g., 5,7-dichloro-8HQ), which show broader but less interpretable potency profiles for mechanistic studies [1].

Formulation Development Where Precise Active Moiety Dosing and Counterion Control Are Critical

The 2:1 stoichiometry of bis(5-chloro-8-hydroxyquinolinium) sulphate provides a gravimetrically defined 78.5% active scaffold content, compared with 69.2% for the 1:1 sulfate adduct (CAS 15164-40-6) [1]. This 13% higher ligand density per gram reduces the mass of counterion introduced into the formulation, which is relevant when sulphate ion concentration must be controlled (e.g., in cell culture media where excess sulphate can alter osmotic balance) or when the hydrochloride salt (containing chloride counterions) would interfere with downstream halide-sensitive assays [2]. The intermediate aqueous solubility (~2 mg/mL) also makes this salt form suitable for sustained-release formulations where rapid dissolution of the freely soluble non-chlorinated analog (≥100 mg/mL) would be undesirable .

Quote Request

Request a Quote for Bis(5-chloro-8-hydroxyquinolinium) sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.